molecular formula C18H25ClN2O6 B13399724 Boc-Orn(2-chloro-Z)-OH

Boc-Orn(2-chloro-Z)-OH

Cat. No.: B13399724
M. Wt: 400.9 g/mol
InChI Key: QOWSQCSRXFQXKJ-UHFFFAOYSA-N
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Description

Boc-Orn(2-Cl-Z)-OH, also known as Nα-tert-Butyloxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(2-Cl-Z)-OH typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the α-amino group using a tert-butyloxycarbonyl (Boc) group. Subsequently, the δ-amino group is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions .

Industrial Production Methods

Industrial production of Boc-Orn(2-Cl-Z)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Boc-Orn(2-Cl-Z)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and 2-Cl-Z protective groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and polypeptides with specific sequences, depending on the intended synthesis .

Scientific Research Applications

Boc-Orn(2-Cl-Z)-OH is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis, facilitating the study of protein structure and function.

    Biology: In the synthesis of peptide-based inhibitors and substrates for enzyme studies.

    Medicine: Development of peptide-based drugs and therapeutic agents.

    Industry: Production of custom peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Boc-Orn(2-Cl-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and 2-Cl-Z) prevent side reactions during the synthesis process, ensuring the formation of the desired peptide bonds. The removal of these protective groups at specific stages allows for the sequential addition of amino acids to form the target peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Orn(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides additional steric hindrance and stability compared to the benzyloxycarbonyl group. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .

Properties

IUPAC Name

5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSQCSRXFQXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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